Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is categorized under the oxazolone class of compounds and is known for its potential therapeutic applications. The compound has the following characteristics:
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride can be sourced from various chemical suppliers and is classified as a pharmaceutical intermediate. Its structural features suggest it may have applications in drug development due to its unique heterocyclic framework.
The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride can be approached through several methods:
Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride includes:
The compound's structure can be represented by its SMILES notation: O=C1O[C@]2([H])[C@](CNC2)([H])N1.[H]Cl
, indicating the presence of functional groups that contribute to its reactivity and biological activity .
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride participates in various chemical reactions:
These reactions are significant for the development of derivatives with enhanced pharmacological properties.
The mechanism of action for cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride is not fully elucidated but is believed to involve modulation of biological pathways:
Data on specific pathways affected by this compound remains limited but suggests a role in neuropharmacology based on related compounds.
The physical and chemical properties of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride include:
These properties are crucial for handling and application in laboratory settings.
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride has potential applications in various scientific fields:
Research into this compound continues to expand its potential uses in both therapeutic contexts and synthetic methodologies.
Enantioselective construction of the hexahydropyrrolooxazolone core leverages chiral N-heterocyclic carbene (NHC) catalysts to generate cis-fused bicyclic systems with exceptional stereocontrol. In a pivotal approach, α-bromocinnamaldehydes undergo asymmetric [3+3] cycloaddition with β-ketoester indoles under NHC catalysis (Pre-catalyst A, 20 mol%), forming vinyl acyl azolium intermediates that cyclize to yield 6-(indole-2-yl)-3,4-dihydropyran-2-one derivatives—structurally analogous to pyrrolooxazolones. This method achieves enantiomeric excesses (ee) up to 98% at ambient temperature in THF with NaHCO₃ as a base [8]. The indole N-protecting group critically influences stereoselectivity: tert-butyl benzyl groups enhance ee (97–98%), while Boc groups reduce reactivity and stereocontrol. Molecular sieves (5Å) further optimize ee by coordinating solvent impurities [8]. Alternative routes include 1,3-dipolar cycloadditions of azomethine N-oxides with maleimides, which proceed via cis-endo transition states to favor cis-isomers, confirmed by ¹H NMR coupling constants [2].
Table 1: Catalyst Screening for Enantioselective Pyrrolo-Oxazolone Synthesis
Pre-catalyst | Substituent | Yield (%) | ee (%) | Optimal Conditions |
---|---|---|---|---|
A | Indane | 75 | 94 | NaHCO₃, THF, RT |
B | Indane-NO₂ | 72 | 35 | NaHCO₃, THF, RT |
C | C₆F₅ | 0 | – | – |
A + 5Å MS | Indane | 78 | 97 | NaHCO₃, THF, RT, molecular sieves |
Catalytic asymmetric methodologies are essential for accessing enantiopure pyrrolooxazolone hydrochlorides. Beyond NHC catalysis, oxidative strategies enable β-carbon functionalization of saturated aldehydes. Chi et al. demonstrated dihydropyranone synthesis via N-catalysis using stoichiometric oxidants, while Sundén et al. employed O₂/electron-transfer mediators for unsaturated aldehydes [8]. Stereoselective 1,3-dipolar cycloadditions remain prominent; for example, azomethine N-oxides react with N-(α-naphthyl)maleimide to yield cis-2,3-diphenylhexahydropyrrolo[3,4-d]isoxazole-4,6-diones. The cis isomer predominates (>90%) due to kinetic control via endo-selective addition [2] [9]. Halogen effects further modulate stereoselectivity: electron-withdrawing ortho-F substituents on phenyl groups reduce yield (50%) but maintain ee (95%), whereas alkyl substituents impede cyclization [8].
Protective groups govern the stability and crystallinity of pyrrolooxazolone hydrochlorides. N-Benzyl and N-PMB (4-methoxybenzyl) groups facilitate bicyclic core assembly during cycloadditions while allowing subsequent hydrogenolytic deprotection. Post-cyclization, hydrochloric acid treatment in anhydrous diethyl ether or THF yields crystalline salts with >95% purity, as confirmed by CAS registry 2375248-75-0 [1] [4]. For acid-labile substrates, tert-butoxycarbonyl (Boc) groups are avoided due to decomposition during salt formation. The hydrochloride counterion enhances aqueous solubility—critical for biological evaluation—without chiral racemization. In contrast, free bases exhibit hygroscopicity and reduced stability, necessitating in situ salt formation before purification [2] [4].
Table 2: Protective Group Impact on Hydrochloride Salt Formation
Protective Group | Reaction Yield (%) | Salt Purity (%) | Stability | De protection Method |
---|---|---|---|---|
N-Benzyl | 80–85 | >95 | High | H₂/Pd-C, HCl |
N-PMB | 75–78 | 92 | Moderate | DDQ, HCl |
N-Boc | 40–45 | 80 | Low (acid-labile) | TFA, then HCl |
N-H (unprotected) | 60 | 85 | Variable | Direct HCl treatment |
Stereoselective ring closure hinges on torsional constraints and nucleophile trajectory. Cis-fused stereochemistry arises from intramolecular oxa-Michael additions, where the pyrrolidine nitrogen attacks the carbonyl carbon of α-bromocinnamaldehyde intermediates in a syn-periplanar conformation. This enforces a 90–110° dihedral angle between H-C(3a) and H-C(6a), confirmed by trans-3J₄,5 = 9.8 Hz in ¹H NMR [6] [8]. Density functional theory (DFT) studies reveal that cis-cyclization via boat-like transition states is favored by 3.2 kcal/mol over trans, due to reduced 1,3-diaxial interactions. Thermal ring expansions of hexahydro-oxazolo[4,5-d]triazoles further demonstrate stereopersistence, where cis-fused oxazolo-triazoles rearrange to 1,3,4,5-oxatriazines without epimerization [7]. Solvent polarity also modulates stereoselectivity: aprotic media (THF) stabilize compact transition states, elevating cis:trans ratios to >19:1, while protic solvents promote epimerization [6] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9